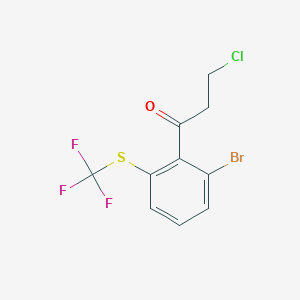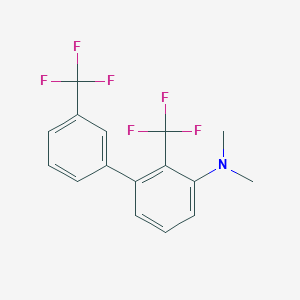
(2,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two trifluoromethyl groups attached to a biphenyl structure, with a dimethylamine group at the 3-position. The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Amination: The dimethylamine group is introduced through a nucleophilic substitution reaction, often using dimethylamine hydrochloride (NH(CH3)2·HCl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving controlled temperatures, pressures, and reaction times.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
科学研究应用
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl-4-yl-dimethyl-amine
- 3,3’-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
- 4,4’-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
Uniqueness
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
属性
分子式 |
C16H13F6N |
|---|---|
分子量 |
333.27 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)13-8-4-7-12(14(13)16(20,21)22)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3 |
InChI 键 |
QTAUGDIERBUOQC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
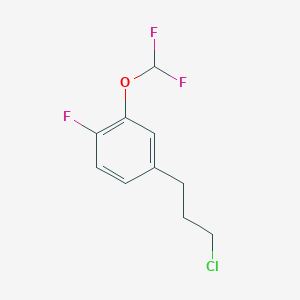
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
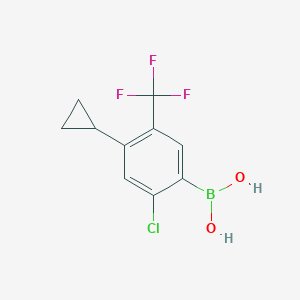
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)


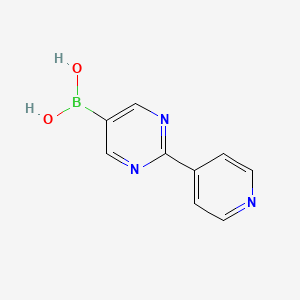
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
